Mercury, chloro-3-thienyl-
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Overview
Description
Mercury, chloro-3-thienyl- is an organomercury compound with the molecular formula C₄H₃ClHgS and a molecular weight of 319.17 g/mol . This compound is characterized by the presence of a mercury atom bonded to a chloro-3-thienyl group, which is a derivative of thiophene, a sulfur-containing heterocycle. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of mercury, chloro-3-thienyl- typically involves the reaction of thiophene derivatives with mercury(II) chloride. One common method is the direct chloromercuration of thiophene, where thiophene is treated with mercury(II) chloride in the presence of a suitable solvent under controlled conditions . The reaction can be represented as follows:
C4H4S+HgCl2→C4H3ClHgS+HCl
Industrial production methods for organomercury compounds often involve similar chloromercuration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Mercury, chloro-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury, chloro-3-thienyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of mercury, chloro-3-thienyl- involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This binding can affect various molecular targets and pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Mercury, chloro-3-thienyl- can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds share the presence of a mercury atom, they differ in their organic substituents and, consequently, their chemical properties and biological activities . For example:
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the body compared to methylmercury.
Properties
CAS No. |
73057-79-1 |
---|---|
Molecular Formula |
C4H3ClHgS |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
chloro(thiophen-3-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
InChI Key |
WAGPHNXWKJDIDN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=C1[Hg]Cl |
Origin of Product |
United States |
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